molecular formula C20H39NO B14483918 1-Dodecylazonan-2-one CAS No. 64259-99-0

1-Dodecylazonan-2-one

Cat. No.: B14483918
CAS No.: 64259-99-0
M. Wt: 309.5 g/mol
InChI Key: OTVJOKLNYQYFIW-UHFFFAOYSA-N
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Description

1-Dodecylazonan-2-one is an organic compound that belongs to the class of azacycloalkanones It is characterized by a twelve-carbon dodecyl chain attached to an azacyclononanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dodecylazonan-2-one can be synthesized through the N-alkylation of azacyclononan-2-one with dodecyl halides. The reaction typically involves the use of a phase transfer catalyst such as benzyltrimethylammonium chloride (BTEAC) or tetrabutylammonium hydrogen sulfate (TBAHS) to facilitate the transfer of the dodecyl halide into the organic phase where the reaction occurs . The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize the use of solvents and catalysts, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Dodecylazonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the dodecyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of new alkyl or aryl substituted azacyclononanones.

Scientific Research Applications

1-Dodecylazonan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Dodecylazonan-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. These interactions can lead to changes in cellular pathways and processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Dodecylazacycloheptan-2-one
  • 1-Dodecylazacyclooctan-2-one
  • 1-Dodecylazacyclodecan-2-one

Uniqueness

1-Dodecylazonan-2-one is unique due to its specific ring size and the length of the dodecyl chain. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

64259-99-0

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

IUPAC Name

1-dodecylazonan-2-one

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-12-15-18-21-19-16-13-10-11-14-17-20(21)22/h2-19H2,1H3

InChI Key

OTVJOKLNYQYFIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCCCCCCC1=O

Origin of Product

United States

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